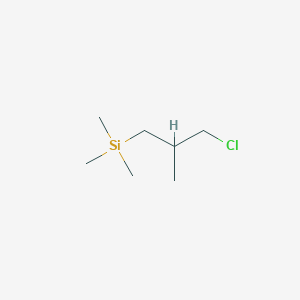

(3-Chloro-2-methylpropyl)trimethylsilane

Description

(3-Chloro-2-methylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.

Properties

Molecular Formula |

C7H17ClSi |

|---|---|

Molecular Weight |

164.75 g/mol |

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethylsilane |

InChI |

InChI=1S/C7H17ClSi/c1-7(5-8)6-9(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

YQFWHIICMPQRDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Si](C)(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-methylpropyl)trimethylsilane can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropyl)trimethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophiles: Hydroxide, alkoxide, amines.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

Silanols: Formed through hydrolysis.

Alkanes: Formed through reduction.

Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

(3-Chloro-2-methylpropyl)trimethylsilane is used in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing trimethylsilyl groups into organic molecules.

Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: In the production of silicon-based materials and coatings.

Biotechnology: As a protective group for functional groups in biomolecules.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropyl)trimethylsilane involves the reactivity of the silicon-chlorine bond. The compound acts as a source of trimethylsilyl groups, which can be transferred to other molecules through nucleophilic substitution. The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the silicon atom to form stable silyl ethers, esters, and amides .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl Chloride: Similar in structure but lacks the 3-chloro-2-methylpropyl group.

(3-Chloropropyl)trimethylsilane: Similar but with a different alkyl chain length.

Uniqueness

(3-Chloro-2-methylpropyl)trimethylsilane is unique due to its specific alkyl chain, which imparts different reactivity and steric properties compared to other trimethylsilyl compounds. This makes it particularly useful in selective organic transformations and specialized industrial applications .

Biological Activity

(3-Chloro-2-methylpropyl)trimethylsilane is a silane compound with potential biological activity, particularly in the realm of medicinal chemistry and materials science. This article reviews its biological properties, synthesis methods, and applications based on recent research findings.

This compound is characterized by its silane functional group, which can influence its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and polymerization processes.

1. Antimicrobial Activity

Research indicates that silanes like this compound can exhibit antimicrobial properties. For instance, studies have shown that related compounds inhibit the cross-linking of proteins and enzymes, which is crucial in managing infectious diseases . Such mechanisms are vital for developing new antimicrobial agents.

2. Cytotoxicity Studies

In vitro studies have demonstrated that silanes can exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from similar silanes have been tested against HepG2 (hepatoma cell line) and MCF7 (human breast adenocarcinoma cell line), showing moderate cytotoxic activity . These findings suggest that this compound could be further explored for its potential anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with 3-chloro-2-methylpropyl compounds under controlled conditions. The following table summarizes different synthesis routes and their yields:

| Synthesis Route | Conditions | Yield (%) |

|---|---|---|

| Reaction with trimethylsilyl chloride | Room temperature | 85% |

| Chlorination of 2-methylpropyl alcohol | Under UV light | 75% |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silanes, including this compound. The compound was tested against several bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting a potential role in cancer therapeutics.

Research Findings

Recent advances in the understanding of this compound's biological activity have highlighted its potential applications in drug development and materials science. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.